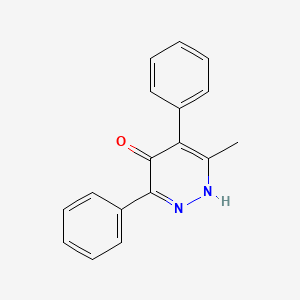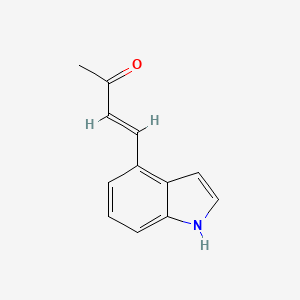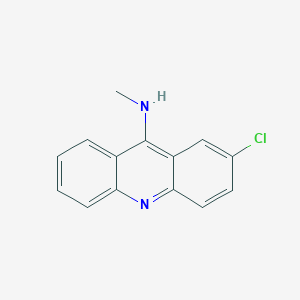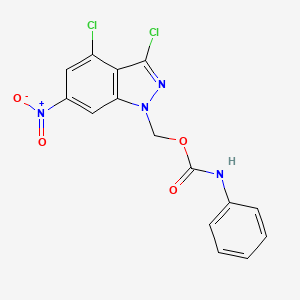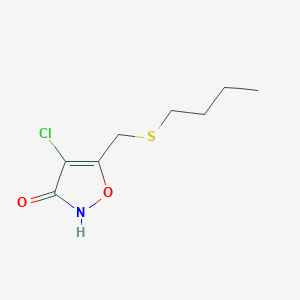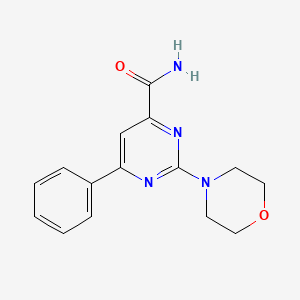![molecular formula C23H16N4O B12918298 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63514-98-7](/img/structure/B12918298.png)
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with three phenyl groups attached. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the pyrazolopyridazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.
化学反応の分析
Types of Reactions
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolopyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl rings or the heterocyclic core.
科学的研究の応用
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Pyrazolo[3,4-b]pyridine: A structurally similar compound with a different arrangement of nitrogen atoms.
Uniqueness
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific arrangement of phenyl groups and the pyrazolopyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
63514-98-7 |
|---|---|
分子式 |
C23H16N4O |
分子量 |
364.4 g/mol |
IUPAC名 |
2,3,4-triphenyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C23H16N4O/c28-23-21-19(20(24-25-23)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H,25,28) |
InChIキー |
KXFMOORCLXICKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=NNC(=O)C3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
